8-(Difluoromethyl)-6-azaspiro[3.4]octane
Description
8-(Difluoromethyl)-6-azaspiro[3.4]octane is a spirocyclic compound featuring a six-membered azaspiro ring system fused to a three-membered cyclopropane-like ring. The difluoromethyl (-CF₂H) substituent at the 8-position enhances its lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical applications, particularly in antibacterial and antitubercular therapies . The spirocyclic core confers conformational rigidity, which can improve target binding selectivity compared to linear analogs .
Properties
IUPAC Name |
8-(difluoromethyl)-6-azaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N/c9-7(10)6-4-11-5-8(6)2-1-3-8/h6-7,11H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQHLIKJBVMKLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC2C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2386184-03-6 | |
| Record name | 8-(difluoromethyl)-6-azaspiro[3.4]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Difluoromethyl)-6-azaspiro[3.4]octane typically involves the introduction of the difluoromethyl group into the azaspiro ring system. One common method is the difluoromethylation of azaspiro compounds using difluorocarbene reagents. This reaction can be catalyzed by metals such as copper or palladium under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of non-ozone depleting difluorocarbene reagents is also preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-(Difluoromethyl)-6-azaspiro[3.4]octane can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the difluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols .
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to form different derivatives.
- Reduction : Reduction reactions modify functional groups within the molecule.
- Substitution : Fluorine and nitrogen atoms can engage in substitution reactions to yield new compounds.
Medicinal Chemistry
Research is ongoing to explore the therapeutic potential of 8-(Difluoromethyl)-6-azaspiro[3.4]octane as a pharmacophore in drug design. Its structural features suggest possible interactions with biological targets, such as:
- Neurotransmitter systems : Interaction with nicotinic acetylcholine receptors may indicate potential applications in treating neurological disorders.
- Antitubercular activity : Compounds derived from similar structures have shown promise against tuberculosis, suggesting that this compound might also exhibit similar properties.
Material Science
The compound's stability and reactivity make it suitable for various industrial applications, including the development of new materials. Its unique properties can contribute to advancements in specialty chemicals and polymers.
Case Studies
Several studies have highlighted the applications of spirocyclic compounds in drug discovery and material science:
- A study on 2,6-Diazaspiro[3.4]octane derivatives identified several compounds with significant biological activity, including inhibitors for hepatitis B and cancer treatment .
- Research into related compounds has shown their effectiveness as modulators in pain management and diabetes treatment.
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, such as:
Mechanism of Action
The mechanism of action of 8-(Difluoromethyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological activity of 6-azaspiro[3.4]octane derivatives is highly sensitive to peripheral modifications. Key analogs include:
Key Observations :
- Cyclopropyl and triazole substituents (e.g., 6a) broaden antibacterial spectra but lack antitubercular potency .
Antibacterial Activity
Spirocyclic analogs exhibit varying potency against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.):
Key Findings :
- The target compound’s difluoromethyl group may improve penetration into Gram-positive bacteria (e.g., S. aureus) but likely lacks efficacy against Gram-negative P. aeruginosa, similar to other spirocyclic analogs .
- Nitro-furoyl derivatives (e.g., 17) prioritize antitubercular activity over antibacterial breadth .
Antitubercular Activity
Compound 17 (6-(methylsulfonyl)-8-(4-methyl-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane) demonstrates exceptional potency against multidrug-resistant M. tuberculosis (MIC: 0.012–0.044 μg/mL) . In contrast, the target compound’s difluoromethyl group may reduce nitro-associated toxicity but requires empirical validation against MTb.
Physicochemical and Pharmacokinetic Properties
Key Insights :
Biological Activity
8-(Difluoromethyl)-6-azaspiro[3.4]octane is a unique spirocyclic compound characterized by its bicyclic structure, which includes a nitrogen atom within the ring system. The presence of difluoromethyl groups at the 8-position enhances its chemical properties, potentially influencing its biological activity. This article reviews the current understanding of the biological activity of this compound, including its interactions with various biological targets, synthesis methods, and potential therapeutic applications.
The molecular formula for this compound is , with a molecular weight of approximately 183.6267 g/mol. The compound is often encountered in its hydrochloride form, which is crucial for its stability and solubility in biological studies .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Receptor Binding : Initial studies suggest that the compound has a high binding affinity to certain receptors, including muscarinic acetylcholine receptors (mAChRs). This interaction may modulate neurotransmitter release and influence cognitive functions .
- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially inhibiting or modifying their activity. This could lead to therapeutic applications in diseases where enzyme modulation is beneficial .
The mechanism by which this compound exerts its effects involves specific molecular interactions:
- Hydrophobic Interactions : The difluoromethyl group may enhance hydrophobic interactions with protein targets, increasing binding affinity compared to non-fluorinated analogs .
- Electrostatic Interactions : The nitrogen atom within the spirocyclic structure can participate in electrostatic interactions with charged residues in target proteins, further stabilizing the binding .
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound:
- Annulation Strategies : These methods involve cyclization reactions using readily available starting materials, leading to high yields of the target compound. Notably, approaches utilizing cyclopentane derivatives have been successful .
- Fluorination Techniques : The introduction of difluoromethyl groups can be achieved through specific fluorination reactions, which are critical for enhancing the biological activity of the compound.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Neuropharmacological Studies : Research demonstrated that compounds similar to this compound showed promise as cognitive enhancers in animal models, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Antitumor Activity : Preliminary findings indicate that this compound may exhibit antitumor properties by inducing apoptosis in cancer cell lines, although further research is necessary to elucidate the underlying mechanisms and efficacy in vivo .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,1-Difluoro-5-azaspiro[2.4]heptane | Spirocyclic structure | Different spirocyclic framework |
| 4,4-Difluoro-6-azaspiro[2.5]octane | Similar spirocyclic features | Variations in ring size |
| 6,6-Difluoro-2-azaspiro[3.3]heptane | Contains both nitrogen and fluorine | Distinct ring composition affecting reactivity |
The specific positioning of fluorine atoms and the nitrogen atom within the spirocyclic structure significantly influence its reactivity and potential applications compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
